molecular formula C15H10F3N3O3 B1393207 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1232794-76-1

5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1393207
M. Wt: 337.25 g/mol
InChI Key: PXIIFUNIAOAVPA-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid, also known as PF-06463922, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials for the treatment of solid tumors.

Scientific Research Applications

Role in Cytochrome P450 Enzyme Metabolism

Cytochrome P450 (CYP) enzymes are crucial in metabolizing a vast array of structurally diverse drugs. The selectivity and potency of chemical inhibitors for specific CYP isoforms are vital for predicting drug-drug interactions (DDIs). Compounds like 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid are often used in phenotyping studies to determine the contribution of various CYP isoforms to total drug metabolism, aiding in the accurate prediction and avoidance of potential DDIs (Khojasteh et al., 2011).

Scaffold in Heterocyclic Compound Synthesis

The chemistry of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their importance as building blocks in synthesizing a variety of heterocyclic compounds. Their reactivity makes them valuable for constructing complex molecules, including heterocyclic structures and dyes, highlighting their potential in drug design and organic synthesis (Gomaa & Ali, 2020).

Structural Analysis via NMR Spectroscopy and Quantum Chemistry

Compounds with structural similarities to 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid, particularly organophosphorus azoles, have been extensively studied using 31P NMR spectroscopy and quantum chemistry. These studies provide detailed insights into the stereochemical structure and isomerization processes, which are essential for understanding the chemical behavior and potential applications of these compounds (Larina, 2023).

Microwave-Assisted Synthesis of Azaheterocyclic Systems

The compound falls under the category of azaheterocycles, which are crucial in synthesizing various pharmaceuticals and active intermediates. Microwave-assisted synthesis offers advantages such as reduced reaction times and improved yield efficiency, highlighting the potential of compounds like 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid in efficient and sustainable chemical synthesis processes (Sakhuja et al., 2012).

Biological Applications

Pyrazole carboxylic acid derivatives, structurally related to the compound , exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This indicates the potential of 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid and its derivatives in medicinal chemistry and drug development (Cetin, 2020).

properties

IUPAC Name

5-pyrrol-1-yl-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c16-15(17,18)24-11-5-3-10(4-6-11)21-13(20-7-1-2-8-20)12(9-19-21)14(22)23/h1-9H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIIFUNIAOAVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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